1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(2-Chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2-chloroethyl group and a tetrazole ring substituted with 3,4-difluorophenyl. The 3,4-difluorophenyl substituent enhances lipophilicity and may influence receptor interactions.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N6O/c12-3-4-15-11(21)16-6-10-17-18-19-20(10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6H2,(H2,15,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCGGLBCQLKPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)NCCCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants :
- 3,4-Difluorophenylazide (1.0 equiv)
- Chloroacetonitrile (1.2 equiv)
- Catalyst : Zinc bromide (0.1 equiv)
- Solvent : Toluene
- Temperature : 80°C, 12 hours
The reaction proceeds via a Huisgen cycloaddition, where the nitrile group of chloroacetonitrile reacts with the azide to form the tetrazole ring. Zinc bromide ensures regioselectivity, favoring the 1-substituted tetrazole isomer.
Material Balance for Tetrazole Formation
| Input | Quantity (g) | Output | Quantity (g) |
|---|---|---|---|
| 3,4-Difluorophenylazide | 50.0 | 1-(3,4-Difluorophenyl)-5-(chloromethyl)-1H-tetrazole | 48.2 |
| Chloroacetonitrile | 32.5 | Toluene (recovered) | 210.0 |
| Zinc bromide | 5.0 | Byproducts (HCl, ZnBr2 residues) | 8.3 |
Amination of the Chloromethyl Group
The chloromethyl substituent at the tetrazole’s 5-position is converted to an aminomethyl group via nucleophilic substitution with aqueous ammonia.
Reaction Parameters
- Reactants :
- 1-(3,4-Difluorophenyl)-5-(chloromethyl)-1H-tetrazole (1.0 equiv)
- Ammonia (28% w/w, 5.0 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : 60°C, 8 hours
This step yields ((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)amine with >85% purity after recrystallization.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, tetrazole), 7.62–7.58 (m, 2H, aromatic), 4.12 (s, 2H, CH2NH2).
- FT-IR : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N tetrazole).
Urea Linkage Formation with 2-Chloroethyl Isocyanate
The final step involves coupling the amine intermediate with 2-chloroethyl isocyanate to form the urea bond.
Reaction Optimization
- Reactants :
- ((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)amine (1.0 equiv)
- 2-Chloroethyl isocyanate (1.1 equiv)
- Solvent : Dichloromethane
- Catalyst : Triethylamine (0.2 equiv)
- Temperature : 0–25°C, 4 hours
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 78% |
| HPLC Purity | 98.5% |
| Melting Point | 142–144°C |
Comparative Analysis of Alternative Routes
Direct Alkylation vs. Stepwise Functionalization
Solvent Impact on Cycloaddition Efficiency
| Solvent | Yield (%) | Regioselectivity (1-substituted:2-substituted) |
|---|---|---|
| Toluene | 92 | 95:5 |
| DMF | 85 | 70:30 |
| THF | 78 | 88:12 |
Industrial-Scale Considerations
Catalytic Recycling
Zinc bromide recovery via aqueous extraction reduces catalyst costs by 40% in large batches.
Waste Management
- Byproducts : HCl and excess ammonia are neutralized to form ammonium chloride (recycled as fertilizer).
- Solvent Recovery : Toluene and dichloromethane are distilled and reused, achieving >90% recovery rates.
Challenges and Mitigation Strategies
Tetrazole Ring Stability
- Issue : Tetrazole decomposition above 100°C.
- Solution : Strict temperature control during cycloaddition and amination steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted urea derivatives.
Oxidation: Oxidized forms of the compound, potentially with altered functional groups.
Reduction: Reduced forms of the compound, possibly with hydrogenated functional groups.
Hydrolysis: Decomposition products including amines and carboxylic acids.
Scientific Research Applications
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of advanced materials with specific electronic or mechanical properties.
Biological Research: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA cross-linking. The difluorophenyl-tetrazolyl moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Urea Derivatives with Tetrazole Moieties
describes five urea-tetrazole analogs with varying aryl substituents (Table 1). Key differences include:
- Fluorine substitution: Compounds with 4-fluorophenyl (Entry 1) or 2,4-difluorophenyl (Entry 2) groups exhibit lower melting points (166–170°C and 268–270°C, respectively) compared to chlorophenyl derivatives (253–255°C for 2-chlorophenyl, Entry 3).
- Chlorine vs. trifluoromethyl : The trifluoromethyl-substituted analog (Entry 5) shows the highest yield (98%) and melting point (255–257°C), indicating electron-withdrawing groups stabilize the structure during synthesis .
Table 1: Physical Properties of Urea-Tetrazole Analogs
| Entry | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | 62 | 166–170 |
| 2 | 2,4-Difluorophenyl | 66 | 268–270 |
| 3 | 2-Chlorophenyl | 90 | 253–255 |
| 5 | 2-Trifluoromethylphenyl | 98 | 255–257 |
The target compound’s 3,4-difluorophenyl group likely positions it between Entries 2 and 5 in terms of lipophilicity and metabolic stability.
Chloroethyl-Containing Compounds
The chloroethyl group is a hallmark of alkylating agents like nitrosoureas (e.g., BCNU, –6). Key comparisons:
- Alkylation vs. Carbamoylation : Nitrosoureas (e.g., BCNU) alkylate DNA via chloroethyl groups and carbamoylate proteins via isocyanate metabolites. The target compound lacks a nitroso group, implying alkylation (via chloroethyl) may dominate its mechanism, but carbamoylation is unlikely .
- Metabolism : Microsomal enzymes metabolize BCNU to 1,3-bis(2-chloroethyl)urea (). The target compound may undergo similar dechlorination, but its tetrazole group could alter metabolic pathways .
- Cytotoxicity: Chloroethylnitrosoureas show dose-dependent cytotoxicity in cell culture ().
Table 2: Key Differences Between Target Compound and Nitrosoureas
Fluorophenyl-Tetrazole Derivatives
lists 1-(4-Bromo-2-(1H-tetrazol-5-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, sharing structural motifs with the target compound. The trifluoromethyl group increases hydrophobicity, while bromine may enhance halogen bonding.
Biological Activity
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities. This compound features a chloroethyl group, a tetrazole moiety, and a urea structure, which are known to impart various pharmacological properties.
Chemical Structure
The molecular structure can be represented as follows:
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings from research studies.
Antimicrobial and Antifungal Activity
Research indicates that compounds containing tetrazole and urea groups exhibit significant antimicrobial properties. A study highlighted that derivatives of tetrazole showed promising antifungal activity against various strains, including Candida albicans and Aspergillus species. The mechanism of action often includes disruption of fungal membrane integrity and interference with cellular processes like DNA replication and protein synthesis .
Case Study: Antifungal Efficacy
In a recent study, the compound was tested for its efficacy against Candida albicans using a Galleria mellonella model. Results demonstrated that treatment with this compound resulted in:
- Reduction in fungal load : A significant decrease in the number of viable fungal cells was observed.
- Inhibition of biofilm formation : The compound effectively reduced biofilm formation by over 50% at concentrations as low as 0.0313 µg/mL.
This suggests that the compound may not only inhibit growth but also prevent the establishment of infections .
Anticancer Properties
The potential anticancer activity of this compound has also been explored. Urea derivatives have been shown to exhibit cytotoxic effects in various cancer cell lines. Specifically, studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms such as:
- Cell cycle arrest : Inducing G0/G1 phase arrest in cancer cell lines.
- Activation of caspases : Triggering the apoptotic pathway through caspase activation.
Data Table: Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Apoptosis via caspase activation |
| SK-Hep-1 (Liver) | 4.5 | Cell cycle arrest |
| NUGC-3 (Gastric) | 6.0 | Induction of oxidative stress |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea?
- Methodology : Multi-step synthesis is typically required. A plausible approach involves:
Chlorination : Introduce the 2-chloroethyl group via chlorination of an appropriate precursor (e.g., ethanolamine derivatives) .
Tetrazole Formation : React 3,4-difluorophenyl isocyanate with sodium azide under Huisgen cycloaddition conditions to form the tetrazole ring .
Urea Linkage : Couple the chlorinated intermediate with the tetrazole-methyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Monitor reaction progress via HPLC and adjust solvents (e.g., DMF or acetonitrile) and catalysts (e.g., palladium for hydrogenation steps) to improve yields .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., 3,4-difluorophenyl protons at δ 7.2–7.8 ppm, tetrazole protons at δ 9.0–9.5 ppm) .
- Mass Spectrometry : Verify molecular weight (expected [M+H]⁺ ~420–430 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, if crystallizable .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory bioactivity data across studies?
- Root-Cause Analysis :
Purity Assessment : Compare HPLC chromatograms (e.g., ≥95% purity threshold) to rule out impurities influencing bioassays .
Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to minimize variability. For antifungal studies, use Candida albicans ATCC strains as positive controls .
Structural Confirmation : Re-validate batches with conflicting results using FT-IR or 2D NMR (e.g., NOESY for spatial proximity of substituents) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., fungal lanosterol 14α-demethylase) .
MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
QSAR Analysis : Corporate substituent electronic parameters (Hammett σ values for fluorophenyl groups) to predict activity trends .
Q. What experimental designs are suitable for stability studies under physiological conditions?
- Protocol :
pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C suggests suitability for long-term storage) .
Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Methodological Challenges
Q. How can regioselectivity issues during tetrazole functionalization be mitigated?
- Solutions :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during alkylation of the tetrazole nitrogen .
- Catalytic Control : Employ copper(I) catalysts to favor 1,4-disubstituted tetrazoles over 1,5-isomers .
- Kinetic Monitoring : Use in-situ IR spectroscopy to detect intermediate formations and adjust reaction times .
Q. What statistical methods are recommended for optimizing reaction yields?
- Design of Experiments (DoE) :
- Factorial Design : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables and predict maxima in yield (e.g., 75–80% under identified parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
